Phenyl[tris(phenylsulfanyl)]silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl[tris(phenylsulfanyl)]silane is an organosilicon compound characterized by a silicon atom bonded to a phenyl group and three phenylsulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenyl[tris(phenylsulfanyl)]silane can be synthesized through a multi-step process involving the reaction of phenylmagnesium bromide with silicon tetrachloride, followed by the introduction of phenylsulfanyl groups. The general synthetic route involves:
Formation of Phenylsilane: Phenylmagnesium bromide reacts with silicon tetrachloride to form phenylsilane.
Introduction of Phenylsulfanyl Groups: Phenylsilane is then treated with phenylsulfanyl chloride under controlled conditions to yield this compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Phenyl[tris(phenylsulfanyl)]silane undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl groups can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form simpler organosilicon compounds.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or organolithium compounds are often employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Simpler organosilicon compounds.
Substitution: Various substituted organosilicon compounds.
Scientific Research Applications
Phenyl[tris(phenylsulfanyl)]silane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Materials Science:
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a component in biomedical devices.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which Phenyl[tris(phenylsulfanyl)]silane exerts its effects involves interactions with various molecular targets and pathways. The phenylsulfanyl groups can participate in redox reactions, while the silicon atom can form stable bonds with other elements, facilitating the formation of complex structures.
Comparison with Similar Compounds
Similar Compounds
Phenylsilane: Structurally similar but lacks the phenylsulfanyl groups.
Tris(phenylsulfanyl)silane: Similar but without the phenyl group attached to the silicon atom.
Uniqueness
Phenyl[tris(phenylsulfanyl)]silane is unique due to the presence of both phenyl and phenylsulfanyl groups, which confer distinct chemical and physical properties
Properties
CAS No. |
65849-32-3 |
---|---|
Molecular Formula |
C24H20S3Si |
Molecular Weight |
432.7 g/mol |
IUPAC Name |
phenyl-tris(phenylsulfanyl)silane |
InChI |
InChI=1S/C24H20S3Si/c1-5-13-21(14-6-1)25-28(24-19-11-4-12-20-24,26-22-15-7-2-8-16-22)27-23-17-9-3-10-18-23/h1-20H |
InChI Key |
PMMXBZBWTHPXBN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Si](SC2=CC=CC=C2)(SC3=CC=CC=C3)SC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.